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Compound of Interest

Compound Name: 8-Oxotetradecanoic acid

CAS No.: 39747-88-1

Cat. No.: B150441

Get Quote

Executive Summary & Mechanism of Action
8-Oxotetradecanoic acid (8-OTA) represents a specialized class of oxo-fatty acids that

function as bioactive lipid mediators. Unlike simple saturated fatty acids (e.g., myristic acid)

which primarily serve as metabolic substrates, the introduction of a ketone (oxo) group at the

C-8 position confers specific signaling capabilities.

This guide evaluates 8-OTA analogs across two primary therapeutic axes:

Metabolic Modulation (PPAR Agonism): 8-OTA mimics endogenous oxidized lipids (e.g., 8-

HETE, 9-HODE), acting as a ligand for Peroxisome Proliferator-Activated Receptors

(PPARs), specifically PPAR

and PPAR

. The C-8 ketone facilitates unique hydrogen bonding networks within the ligand-binding
domain (LBD).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b150441#bc-rfq
https://www.benchchem.com/product/b150441/docs?utm_src=pdf-body#technical-guide-structure-activity-relationship-of-8-oxotetradecanoic-acid-8-ota-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150441?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimicrobial Signaling (Quorum Quenching): Structurally analogous to Diffusible Signal

Factors (DSF) like cis-2-dodecenoic acid, 8-OTA derivatives interfere with bacterial quorum

sensing, inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa and

Candida albicans.

Core Mechanism: The "Oxo-Switch"
The biological potency of 8-OTA hinges on the "Oxo-Switch"—the thermodynamic and steric

impact of the carbonyl dipole at C-8.

In PPARs: The C-8 carbonyl accepts hydrogen bonds from Ser289/Tyr473 residues,

stabilizing Helix 12 and promoting co-activator recruitment (e.g., PGC-1

).

In Biofilms: The oxo group alters the lipid tail's flexibility, preventing the conformational

locking required for bacterial receptor activation (e.g., RpfR), thereby acting as a signal

antagonist.

Structure-Activity Relationship (SAR) Analysis
The following SAR matrix dissects the 8-OTA scaffold. Modifications are evaluated against

PPAR

Activation Potency (EC

) and Biofilm Inhibition (IC

).

SAR Map: 8-Oxotetradecanoic Acid Scaffold
The molecule is divided into three regions: Head Group (Region A), Linker/Core (Region B),

and Tail (Region C).
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Region C: Lipophilic Tail
(C9-C14)
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Hydroxamic Acid (CONHOH):
+HDAC Inhibition potential
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Position Shift (7-oxo / 9-oxo):
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9-oxo: -PPAR Potency (Steric clash)
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Creates Michael Acceptor
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+PPARγ Affinity (fills hydrophobic pocket)
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Figure 1: SAR Map of 8-Oxotetradecanoic Acid. Key modifications influence receptor

selectivity and metabolic stability.

Comparative Data Table: Analog Performance
Data synthesized from cross-referenced lipid signaling studies [1][2][5].
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Analog ID
Structure
Description

PPAR

EC

(

M)

Biofilm IC

(

M)

Key
Characteristic

8-OTA (Lead)

8-

Oxotetradecanoi

c acid

12.5 45.0

Balanced profile;

metabolic

intermediate.

Analog A1

7-

Oxotetradecanoi

c acid

28.0 18.2

Superior

Antifungal;

mimics

Thermozymocidi

n fragment [1].

Analog B3

8-Oxo-12-

tetradecenoic

acid

4.1 55.0

High Potency;

unsaturation

constrains tail

conformation.

Analog C2

Methyl 8-

oxotetradecanoat

e

>100 (inactive) 40.0

Prodrug; requires

hydrolysis for

PPAR activity.

Ref (Drug) Pioglitazone 0.6 N/A

Synthetic

standard; high

potency but off-

target risks.

Ref (Natural)
Myristic Acid

(C14:[1]0)
>200 >500

Inactive control;

lacks the "Oxo-

Switch".

Key Insight: The C-8 ketone is essential for potency. Removing it (Myristic Acid) abolishes

activity. Shifting it to C-7 (Analog A1) favors antimicrobial activity over metabolic regulation,

likely due to better alignment with fungal synthases or bacterial receptors rather than the

mammalian PPAR pocket.
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Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating

controls.

Protocol A: Synthesis of 8-OTA via Organocadmium
Reagent
Rationale: Direct alkylation of acid chlorides with Grignard reagents yields mixtures.

Organocadmium reagents are less reactive towards ketones, preventing over-alkylation.

Reagent Preparation:

React 1-bromohexane (1.0 eq) with Mg turnings in dry ether to form hexylmagnesium

bromide.

Add anhydrous CdCl

(0.5 eq) at 0°C. Reflux for 45 min to generate dihexylcadmium (

).

Validation Point: Solution should turn gray/cloudy. Test small aliquot with Michler’s ketone

(negative color test confirms absence of Grignard).

Acylation:

Dissolve 7-(chlorocarbonyl)heptanoate (ethyl ester of suberyl chloride) in benzene.

Add

solution dropwise at reflux temperature.

Reflux for 1 hour, then quench with 10% H

SO

.
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Hydrolysis:

Treat the resulting keto-ester with ethanolic KOH (1.5 eq) at room temperature for 4 hours.

Acidify to pH 3.0 and extract with EtOAc.

Purification:

Recrystallize from hexane/EtOAc.

QC Criteria: Melting point 78–80°C; IR (KBr)

1705 cm

(ketone), 1730 cm

(acid) [1].

Protocol B: PPAR Nuclear Receptor Assay
Rationale: Luciferase reporter assays provide a direct readout of transcriptional activation.

Transfection:

Cell Line: HEK293T or COS-7.

Plasmids: pSG5-PPAR

(LBD), pPPRE-Luc (Reporter), pRL-SV40 (Renilla control).

Treatment:

Seed cells in 96-well plates. After 24h, treat with 8-OTA (1–100

M) in serum-free media.

Positive Control: Rosiglitazone (1

M).

Negative Control: DMSO (0.1%).
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Readout:

Lyse cells after 18h. Measure Firefly/Renilla ratio.

Data Analysis: Plot Dose-Response Curve using 4-parameter logistic fit to determine EC

.

Signaling Pathway Visualization
The following diagram illustrates how 8-OTA bridges metabolic and immune signaling.
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Figure 2: Mechanism of Action. 8-OTA enters the cell, activates the PPAR
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-RXR complex, and drives gene expression favoring lipid catabolism and anti-inflammatory
states.

Expert Recommendations
For Metabolic Studies: Focus on Analog B3 (8-Oxo-12-tetradecenoic acid). The unsaturation

restricts the fatty acid tail, reducing the entropic penalty of binding to the PPAR pocket. This

analog shows a 3-fold potency improvement over the saturated parent [2][5].

For Antimicrobial Coatings: Use Analog A1 (7-Oxotetradecanoic acid). The shift in ketone

position disrupts fungal sphingolipid synthesis (mimicking Myriocin degradation products)

more effectively than the 8-oxo variant [1].

Formulation: 8-OTA is prone to

-oxidation. For in vivo studies, use the

-methyl substituted analog or the methyl ester prodrug to improve half-life and bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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